N-(4-phenoxyphenyl)quinoxaline-6-carboxamide
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Overview
Description
N-(4-phenoxyphenyl)quinoxaline-6-carboxamide: is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenoxyphenyl)quinoxaline-6-carboxamide typically involves the condensation of 4-phenoxyaniline with quinoxaline-6-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(4-phenoxyphenyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinoxaline-6-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties. It has shown promising activity against various bacterial and viral strains, as well as cancer cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of infectious diseases and cancer. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the surface of cells, modulating signal transduction pathways and affecting cellular functions. These interactions can lead to various biological effects, such as antimicrobial, antiviral, and anticancer activities.
Comparison with Similar Compounds
Olaquindox: An antimicrobial quinoxaline derivative used in veterinary medicine.
Echinomycin: An antibiotic quinoxaline derivative with anticancer properties.
Atinoleutin: A quinoxaline derivative with potential anticancer activity.
Levomycin: An antibiotic quinoxaline derivative.
Carbadox: An antimicrobial quinoxaline derivative used in veterinary medicine.
Uniqueness: N-(4-phenoxyphenyl)quinoxaline-6-carboxamide stands out due to its unique structural features, such as the presence of a phenoxy group and a carboxamide moiety. These features contribute to its distinct electronic properties and biological activities, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(4-phenoxyphenyl)quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-21(15-6-11-19-20(14-15)23-13-12-22-19)24-16-7-9-18(10-8-16)26-17-4-2-1-3-5-17/h1-14H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJJWXDXEJFCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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